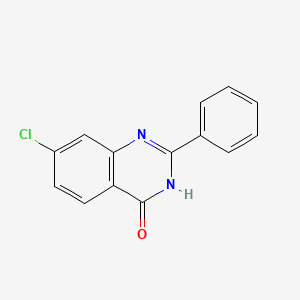

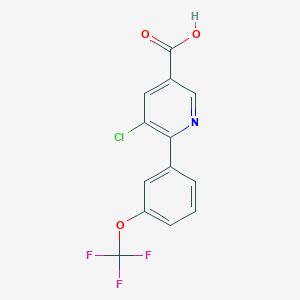

![molecular formula C8H9N3O B1460680 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 17902-26-0](/img/structure/B1460680.png)

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Overview

Description

“1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol” is a chemical compound . More detailed information about this compound, including its structure, properties, and uses, can be found in various chemical databases .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol”, has been extensively studied . Various synthetic strategies and approaches have been reported, and these methods are systematized according to the method used to assemble the pyrazolopyridine system . One of the synthetic routes involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of “1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol” can be analyzed using various techniques . The structure is typically determined by spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol” have been studied . These studies have revealed the reactivity of the compound and the types of reactions it can undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol” can be found in chemical databases . These properties include its molecular weight, density, melting point, boiling point, and other relevant data .Scientific Research Applications

Drug Discovery and Development

The structural resemblance of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol to the purine bases adenine and guanine makes it a valuable scaffold in medicinal chemistry. It serves as a core structure for the development of new pharmaceuticals, particularly as kinase inhibitors which are crucial in the treatment of cancers and inflammatory diseases .

Material Synthesis

This compound’s versatile chemical structure allows it to be used in the synthesis of advanced materials. Its incorporation into polymers and coatings can enhance the properties of materials, such as increasing thermal stability and improving electronic characteristics for use in semiconductors.

Biological Activity Profiling

Researchers utilize 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol to study biological activity. It acts as a precursor or an active moiety in compounds designed to interact with biological targets, aiding in the understanding of disease mechanisms and the identification of potential therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound can be employed as a standard or reagent in various assays and chemical analyses. Its predictable reactivity and stability under different conditions make it suitable for calibrating instruments or as a reference compound in chromatography .

Agricultural Chemistry

The pyrazolopyridine structure is explored for its potential use in developing novel agrochemicals. Its derivatives can be synthesized to create pesticides and herbicides with specific action mechanisms, contributing to safer and more effective crop protection strategies .

Neurological Research

Due to its potential activity on central nervous system receptors, 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is investigated for its effects on neurological pathways. This research could lead to breakthroughs in treating neurodegenerative diseases and understanding cognitive functions .

Environmental Science

In environmental science, derivatives of this compound are studied for their role in the degradation of pollutants. They may serve as catalysts in chemical reactions that break down toxic substances, aiding in environmental cleanup efforts .

Photodynamic Therapy

Lastly, the compound’s photoreactive properties are being explored in the field of photodynamic therapy. It could be used to develop photosensitizers that, upon activation by light, produce reactive oxygen species to target and destroy cancer cells .

Safety and Hazards

properties

IUPAC Name |

1,6-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-5-3-7(12)6-4-9-11(2)8(6)10-5/h3-4H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJVYDRFAKVCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)N(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939168 | |

| Record name | 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol | |

CAS RN |

17902-26-0 | |

| Record name | NSC76125 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

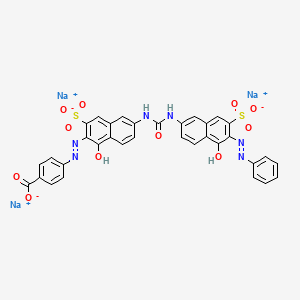

![(2S,3S,4S,5R,6S)-6-[2-Chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1460600.png)

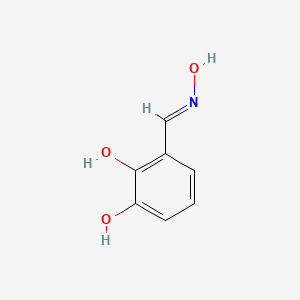

![1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460601.png)

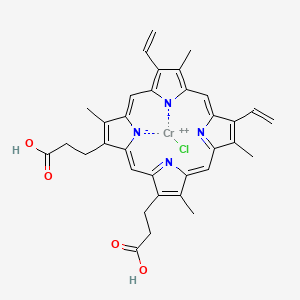

![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)](/img/structure/B1460608.png)

![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1460613.png)

![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)

![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)